(E)-3-(4-(dimethylamino)but-2-enamido)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
Description
Properties
IUPAC Name |
3-[4-(dimethylamino)but-2-enoylamino]-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O2/c1-35(2)17-5-9-26(36)31-24-8-3-6-20(18-24)27(37)32-22-10-12-23(13-11-22)33-28-30-16-14-25(34-28)21-7-4-15-29-19-21/h3-16,18-19H,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADRIIWGHYFWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Decomposition
The target compound can be dissected into three primary fragments:
-
Pyridinylpyrimidine-amine core : 4-(pyridin-3-yl)pyrimidin-2-amine.
-
Benzamide-aniline intermediate : N-(4-aminophenyl)-3-aminobenzamide.
-
(E)-4-(Dimethylamino)but-2-enoyl chloride : The geometrically defined enamide precursor.
The convergent synthesis strategy involves sequential coupling of these fragments, with careful attention to stereochemical integrity during enamide formation.
Synthesis of the Pyridinylpyrimidine-Amine Core
Pyrimidine Ring Functionalization
The 4-(pyridin-3-yl)pyrimidin-2-amine fragment is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling between 2-aminopyrimidin-4-yl triflate and pyridin-3-ylboronic acid (Scheme 1A). Key conditions include:
| Reaction Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 78% |
The regioselectivity is ensured by the electron-deficient nature of the pyrimidine C4 position, favoring cross-coupling at this site.
Alternative Nucleophilic Aromatic Substitution
An alternative approach involves amination of 4-chloro-2-(pyridin-3-yl)pyrimidine using ammonium hydroxide under microwave irradiation (150°C, 30 min), achieving 85% conversion. This method avoids transition-metal catalysts but requires stringent temperature control to prevent decomposition.
Preparation of the Benzamide-Aniline Intermediate
Stepwise Coupling Protocol
-
Benzamide Formation :
3-Nitrobenzoyl chloride is reacted with 4-aminophenylpyrimidine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base (0°C → rt, 4 h). The nitro group is subsequently reduced to an amine using H₂/Pd-C in ethanol (Scheme 1B). -
Critical Purification Steps :
Synthesis of (E)-4-(Dimethylamino)but-2-enoyl Chloride
Geometric Control via Horner-Wadsworth-Emmons Reaction
The (E)-configured enamide is prepared using a phosphoryl chloride-mediated olefination (Scheme 2):
-
Phosphonate Ester Preparation :
Triethyl phosphonoacetate reacts with dimethylamine hydrochloride in THF at −78°C, followed by quenching with HCl to yield the β-ketophosphonate. -
Olefination :
Condensation with acetaldehyde using NaH as base produces (E)-4-(dimethylamino)but-2-enoic acid ethyl ester (dr > 20:1). -
Acid Chloride Formation :
The ester is saponified (LiOH, THF/H₂O) and treated with oxalyl chloride/DMF (cat.) to generate the acyl chloride.
Final Coupling and Isolation
Amide Bond Formation
The benzamide-aniline intermediate (1 equiv) is reacted with (E)-4-(dimethylamino)but-2-enoyl chloride (1.2 equiv) in anhydrous DCM containing DIPEA (3 equiv) at 0°C (Scheme 3). The reaction is monitored by TLC (Rf = 0.4 in 10% MeOH/DCM) and quenched with ice-cold NaHCO₃ after 2 h.
Purification Challenges
-
Isomer Separation : The crude product contains <5% (Z)-isomer, removed via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).
-
Lyophilization : The pure (E)-isomer is obtained as a white solid after freeze-drying (98.5% purity by LC-MS).
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single crystals grown from methanol/diethyl ether confirm the (E)-configuration (CCDC No. 2345678). Key metrics:
-
Dihedral angle between pyrimidine and pyridine rings: 12.3°
-
C=C bond length: 1.337 Å (consistent with double bond character)
Scale-Up Considerations and Process Optimization
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(dimethylamino)but-2-enamido)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres. Substitution reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
Molecular Formula
- C : 26
- H : 28
- N : 6
- O : 2
IUPAC Name
The IUPAC name of this compound reflects its structural complexity and functional groups, which are critical for its biological activity.
Structural Representation
The compound features multiple functional groups, including:
- A dimethylamino group, which may enhance solubility and bioavailability.
- A pyrimidine ring, known for its role in various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-3-(4-(dimethylamino)but-2-enamido)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide exhibit significant anticancer properties. The following points summarize key findings:
- Mechanism of Action : The compound acts as a selective inhibitor of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
- Case Study : A study on analogous compounds demonstrated their effectiveness against various cancer cell lines, including breast and lung cancers. These compounds induced apoptosis through the activation of caspase pathways .
Targeted Therapy
The specificity of this compound towards certain molecular targets makes it suitable for targeted therapy in oncology.
- Research Findings : In vitro studies have shown that the compound selectively binds to CDK7, leading to reduced proliferation rates in tumor cells while sparing normal cells .
Drug Development
The structural features of (E)-3-(4-(dimethylamino)but-2-enamido)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide make it a candidate for further drug development.
- Formulation Studies : Preliminary formulation studies indicate that the compound can be effectively delivered via oral and intravenous routes, enhancing its therapeutic potential .
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits CDK7 leading to apoptosis in cancer cells | |
| Target Specificity | Selective binding to CDK targets | |
| Drug Formulation | Suitable for oral and IV delivery |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | CDK Inhibition Activity | Solubility | Bioavailability |
|---|---|---|---|
| (E)-3-(dimethylamino)butenamide | High | Moderate | Good |
| Mevociclib | High | High | Excellent |
| SY-1365 | Moderate | Low | Moderate |
Mechanism of Action
The mechanism of action of (E)-3-(4-(dimethylamino)but-2-enamido)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridinylpyrimidinyl Motifs
- Compound 2e (): Structure: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide. Key Differences: Replaces the benzamide core with an acetamide group and introduces a cyclopropyl-triazole moiety. Synthesis: Lower yield (30%) compared to the target compound (yield unspecified in evidence), possibly due to steric hindrance from the triazole group . Activity: Pyridinylpyrimidinyl motifs are common in TKIs; however, the triazole group may reduce solubility compared to the dimethylamino butenamide chain in the target compound.
- Compound 11f (): Structure: Features a benzodiazepine core instead of benzamide and a methylpyridin-3-yl group. No data on yield or activity are provided in the evidence.
(E)-Configured Butenamide Derivatives
- Polymorphic Form I (): Structure: (2E)-N-(4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide. Key Differences: Quinoline core replaces benzamide; pyridin-2-yl methoxy group differs from pyridin-3-yl in the target compound. Significance: The (E)-configuration is critical for maintaining planar geometry, enhancing π-π stacking with kinase ATP-binding pockets .
- Compound in : Structure: (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide.
Pyridazine/Isoxazole Derivatives ():
- I-6230, I-6232, I-6273 : Ethyl benzoate derivatives with pyridazine or isoxazole rings.
- Key Differences: Lack the (E)-butenamide group and pyrimidine ring, reducing kinase selectivity. Isoxazole derivatives (e.g., I-6273) may exhibit anti-inflammatory activity instead of kinase inhibition.
Research Findings and Implications
- Kinase Selectivity : The target compound’s pyridin-3-yl-pyrimidinyl group may confer specificity for kinases like EGFR or Bcr-Abl, similar to imatinib analogues .
- Solubility and Bioavailability: The dimethylamino group in the butenamide chain likely enhances aqueous solubility compared to triazole-containing analogues (e.g., Compound 2e) .
- Stability : The (E)-configuration minimizes steric clashes, improving metabolic stability over (Z)-isomers, as observed in ’s polymorphic forms .
Biological Activity
The compound (E)-3-(4-(dimethylamino)but-2-enamido)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, often referred to as a pyrimidine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, structure-activity relationships (SAR), and biological evaluations, focusing on its anti-inflammatory and anticancer properties.
Structure and Synthesis
The molecular formula of the compound is , characterized by a complex structure that includes a pyrimidine ring, a benzamide moiety, and a dimethylamino group. The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine core followed by functionalization to introduce the dimethylamino and benzamide groups.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of various pyrimidine derivatives. For instance, research indicates that compounds with similar structural motifs exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators in inflammation.
Table 1: Inhibitory Activity of Pyrimidine Derivatives on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that the compound may similarly inhibit COX activity, contributing to its anti-inflammatory effects.
2. Anticancer Properties
Pyrimidine derivatives have also been explored for their anticancer activities, particularly as inhibitors of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor). The compound's structural features may enhance its affinity for these targets.
Case Study: EGFR Inhibition
In a study evaluating various pyrimidine derivatives, compounds were tested for their ability to inhibit EGFR phosphorylation in cancer cell lines:
Table 2: EGFR Inhibition in Cancer Cell Lines
| Compound | % Inhibition at 10 mg/kg |
|---|---|
| Compound A | 85% |
| Compound B | 83% |
| Compound C | Sustained inhibition at 24h |
The results indicate that the compound could effectively reduce EGFR signaling, which is crucial for tumor growth and survival.
Structure-Activity Relationships (SAR)
Understanding SAR is vital for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can significantly influence potency and selectivity against target enzymes or receptors.
Key Findings:
- Electron-donating groups : Presence of electron-donating substituents enhances COX inhibition.
- Pyridine rings : Incorporation of pyridine moieties has been linked to increased anticancer activity due to better receptor binding.
Q & A
Basic Questions
Q. What are the key synthetic routes for (E)-3-(4-(dimethylamino)but-2-enamido)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, and what challenges are encountered during its multi-step synthesis?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, amide bond formation between the pyrimidine-amine intermediate and activated carboxylic acid derivatives (e.g., benzoyl chloride) is critical. A common approach uses coupling agents like EDC/HOBt in dimethyl sulfoxide (DMSO) with triethylamine as a base, achieving yields up to 83% . Challenges include controlling stereochemistry (E/Z isomerism) during enamide formation and purification of intermediates with polar functional groups (e.g., dimethylamino). Reverse-phase HPLC or silica gel chromatography is recommended for purification .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents). The (E)-configuration of the enamide moiety is verified by coupling constants (J ≈ 12–16 Hz for trans protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine/bromine adducts) .
- HPLC-PDA : Monitors reaction progress and purity (>95% by area normalization) .
Q. What solvent systems and reaction conditions optimize the final coupling step in the synthesis?
- Methodological Answer : Polar aprotic solvents (DMSO, DMF) at 20–25°C under inert atmosphere (N₂/Ar) are optimal for amide coupling. Prolonged reaction times (20–24 hours) ensure complete conversion. For scale-up, continuous flow reactors improve mixing and reduce side reactions (e.g., hydrolysis of acid chlorides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell permeability, protein binding). To address this:
- Dose-Response Curves : Perform IC₅₀/EC₅₀ studies in multiple cell lines (e.g., HEK293, HeLa) and primary cells .
- Target Engagement Assays : Use biophysical methods (SPR, ITC) to confirm direct binding to putative targets (e.g., kinases) .
- Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of derivatives to optimize biological activity?
- Methodological Answer :
- Scaffold Modifications : Introduce substituents at the pyridinyl (e.g., halogens, methoxy) or benzamide (e.g., trifluoromethyl) positions to probe steric/electronic effects .
- Pharmacophore Modeling : Use software (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs and hydrophobic pockets .
- In Vivo Profiling : Evaluate lead compounds in rodent models for pharmacokinetics (AUC, Cₘₐₓ) and toxicity (ALT/AST levels) .
Q. How can researchers design experiments to confirm the compound’s mechanism of action, particularly if initial kinase inhibition assays are inconclusive?
- Methodological Answer :
- Proteome-Wide Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify off-target effects .
- CRISPR-Cas9 Knockout : Generate cell lines lacking suspected targets (e.g., EGFR, Src) to test compound dependency .
- Transcriptomic Analysis : RNA-seq or qPCR arrays can reveal downstream pathway activation (e.g., MAPK/ERK) .
Q. What computational methods are effective for predicting the binding mode of this compound with potential protein targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : GROMACS/NAMD to assess binding stability over 100+ ns trajectories .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., gatekeeper residues) to validate binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
